molecular formula C9H13N3O2 B13581994 Tert-butyl 3-aminopyrazine-2-carboxylate

Tert-butyl 3-aminopyrazine-2-carboxylate

Katalognummer: B13581994
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: NWNGZMFRPOFODF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-aminopyrazine-2-carboxylate: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The tert-butyl group attached to the pyrazine ring enhances the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopyrazine-2-carboxylate typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors. Its derivatives have been studied for their anticancer, antidiabetic, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and catalysts .

Wirkmechanismus

The mechanism of action of tert-butyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as prolyl-tRNA synthetase, which plays a crucial role in protein synthesis. By inhibiting this enzyme, the compound disrupts the biosynthesis of proteins, leading to antimicrobial and anticancer effects . Additionally, it can interfere with the biosynthesis of mycolic acids in mycobacteria, making it effective against tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tert-butyl 3-aminopyrazine-2-carboxylate stands out due to its unique combination of a pyrazine ring and a tert-butyl group. This structural feature enhances its stability, solubility, and reactivity, making it a versatile intermediate in organic synthesis. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

tert-butyl 3-aminopyrazine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12)

InChI-Schlüssel

NWNGZMFRPOFODF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=NC=CN=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.